Fluvirucin A1

Beschreibung

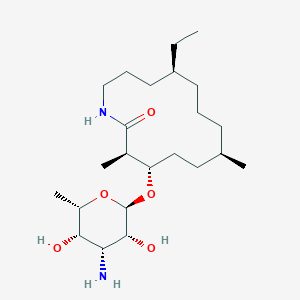

from an unidentified actinomycete species; structure given in first source

Structure

3D Structure

Eigenschaften

CAS-Nummer |

137019-37-5 |

|---|---|

Molekularformel |

C23H44N2O5 |

Molekulargewicht |

428.6 g/mol |

IUPAC-Name |

(3R,4S,7R,11S)-4-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-11-ethyl-3,7-dimethyl-azacyclotetradecan-2-one |

InChI |

InChI=1S/C23H44N2O5/c1-5-17-9-6-8-14(2)11-12-18(15(3)22(28)25-13-7-10-17)30-23-21(27)19(24)20(26)16(4)29-23/h14-21,23,26-27H,5-13,24H2,1-4H3,(H,25,28)/t14-,15-,16+,17+,18+,19-,20-,21-,23+/m1/s1 |

InChI-Schlüssel |

ZRJBXPCQRSLIKK-BDPAYSQHSA-N |

Isomerische SMILES |

CC[C@H]1CCC[C@H](CC[C@@H]([C@H](C(=O)NCCC1)C)O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)C)O)N)O)C |

Kanonische SMILES |

CCC1CCCC(CCC(C(C(=O)NCCC1)C)OC2C(C(C(C(O2)C)O)N)O)C |

Andere CAS-Nummern |

137019-37-5 |

Synonyme |

3-((3-amino-3,6-dideoxy-alpha-L-talopyranosyl)oxy)-2,6-dimethyl-10-ethyl-13-tridecanelactam fluvirucin A1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Fluvirucin A1: A Technical Guide to its Discovery, Isolation, and Characterization from Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvirucin A1 is a 14-membered macrolactam antibiotic first isolated from the fermentation broth of an actinomycete.[1] It belongs to a family of structurally related compounds known as fluvirucins, which have garnered significant interest due to their potent antiviral activity, particularly against influenza A virus.[2] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data relevant to researchers and drug development professionals.

Discovery of this compound

This compound was discovered as part of a screening program aimed at identifying novel antiviral agents from microbial sources. The producing organism was identified as Microtetraspora tyrrhenii, a species of actinomycetes.[3] Actinomycetes are a phylum of Gram-positive bacteria known for their ability to produce a wide array of secondary metabolites with diverse biological activities, making them a rich source for drug discovery.[4]

Biological Activity

This compound exhibits potent inhibitory activity against the influenza A virus. Its antiviral effect is typically evaluated using a cytopathic effect (CPE) reduction assay in Madin-Darby canine kidney (MDCK) cells infected with a specific strain of the virus, such as the influenza A/Victoria strain.[5] While the precise mechanism of action is not fully elucidated, it is known to inhibit the virus's ability to cause degeneration of infected cells.

Table 1: Biological Activity of this compound

| Parameter | Value | Virus Strain | Cell Line | Assay Method |

| IC50 | Data not publicly available | Influenza A/Victoria | MDCK | Cytopathic Effect (CPE) Reduction Assay[2] |

Physicochemical Properties

This compound is a white, crystalline substance with the molecular formula C₂₃H₄₄N₂O₅ and a molecular weight of 428.6 g/mol .[1] It is soluble in methanol, ethanol, and other polar organic solvents but sparingly soluble in water.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₄₄N₂O₅ | [1] |

| Molecular Weight | 428.6 g/mol | [1] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |

Experimental Protocols

Fermentation of Microtetraspora tyrrhenii for this compound Production

This protocol is a representative procedure based on general methods for macrolactam production from actinomycetes, as specific details for this compound are not publicly available.

-

Inoculum Preparation: A vegetative culture of Microtetraspora tyrrhenii is prepared by inoculating a loopful of spores or mycelia into a 250 mL flask containing 50 mL of a seed medium (e.g., yeast extract-malt extract broth). The flask is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Fermentation: A production fermenter containing a suitable production medium (e.g., soybean meal, glucose, and mineral salts) is inoculated with the seed culture (typically 5-10% v/v). The fermentation is carried out at 28°C for 5-7 days with controlled aeration and agitation. The pH of the medium is maintained between 6.5 and 7.5.

-

Monitoring: The production of this compound is monitored throughout the fermentation process by taking periodic samples and analyzing them using techniques such as high-performance liquid chromatography (HPLC).

Isolation and Purification of this compound

This protocol is a representative procedure based on general methods for the isolation of macrolactam antibiotics, as specific details for this compound are not publicly available.

-

Extraction: After fermentation, the culture broth is harvested and the mycelia are separated from the supernatant by centrifugation or filtration. The mycelial cake is extracted with a polar organic solvent such as methanol or acetone. The solvent extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is partitioned between an immiscible organic solvent (e.g., ethyl acetate) and water. The organic layer, containing this compound, is collected and the solvent is evaporated.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification.

-

Silica Gel Chromatography: The extract is first purified on a silica gel column using a gradient of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC.

-

Reverse-Phase HPLC: Fractions containing this compound are pooled, concentrated, and further purified by reverse-phase HPLC on a C18 column using a mobile phase of acetonitrile and water.

-

-

Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol-water) to obtain a pure crystalline product.

References

- 1. Mass spectrometry analysis of the influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. THE BIOSYNTHESIS OF MACROLACTAM BE-14106: A NEW WAY OF GENERATING AN AMINOACYL STARTER UNIT - SINTEF [sintef.no]

- 3. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concepts and Methods to Access Novel Antibiotics from Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fluvirucin A1 Production by Microtetraspora tyrrhenii

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvirucin A1, a 14-membered macrolactam antibiotic, exhibits potent antiviral activity, particularly against influenza A virus. This technical guide provides an in-depth overview of the producing organism, Microtetraspora tyrrhenii (strain Q464-31), its cultivation, the biosynthesis of this compound, and potential avenues for genetic engineering to enhance production. The information presented herein is a synthesis of available research on this compound and related fluvirucin compounds, intended to serve as a foundational resource for researchers in natural product discovery and development.

The Producing Organism: Microtetraspora tyrrhenii

Microtetraspora tyrrhenii is a Gram-positive, filamentous actinomycete belonging to the family Thermomonosporaceae. The strain designated Q464-31 was identified as the producer of this compound.[1][2] Actinomycetes are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, making M. tyrrhenii a subject of interest for antimicrobial drug discovery.

Table 1: Taxonomic Classification of Microtetraspora tyrrhenii Q464-31

| Taxonomic Rank | Classification |

| Domain | Bacteria |

| Phylum | Actinobacteria |

| Class | Actinomycetia |

| Order | Actinomycetales |

| Family | Thermomonosporaceae |

| Genus | Microtetraspora |

| Species | tyrrhenii |

| Strain | Q464-31 |

Cultivation and Fermentation

While specific, detailed fermentation parameters for maximizing this compound production from Microtetraspora tyrrhenii are not extensively published, general conditions for actinomycete fermentation can be applied and optimized.

Table 2: Inferred Fermentation Parameters for this compound Production

| Parameter | Recommended Range | Notes |

| Carbon Source | Glucose, Starch, Glycerol | Complex carbohydrates often support robust growth and secondary metabolite production. |

| Nitrogen Source | Soybean meal, Yeast extract, Peptone | Organic nitrogen sources are typically preferred over inorganic sources. |

| pH | 6.5 - 7.5 | Maintaining a neutral to slightly alkaline pH is crucial for many actinomycetes. |

| Temperature | 28 - 32 °C | Mesophilic growth conditions are typical for this genus. |

| Aeration | 1.0 - 1.5 vvm (air volume per liquid volume per minute) | High oxygen demand is characteristic of aerobic actinomycete fermentations. |

| Agitation | 200 - 300 rpm | Sufficient agitation is required to ensure nutrient and oxygen distribution. |

| Incubation Time | 7 - 14 days | Secondary metabolite production often occurs in the stationary phase of growth. |

Biosynthesis of this compound

This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS) multienzyme complex. While the specific gene cluster for this compound in M. tyrrhenii has not been fully sequenced and characterized, analysis of the biosynthetic gene clusters for the closely related Fluvirucin B1 and B2 from Actinomadura species provides a strong model for the synthesis of the this compound aglycone.[1][3]

The biosynthesis is proposed to be initiated with a β-alanine starter unit, followed by the sequential addition of five extender units by the PKS modules. Each module is responsible for the incorporation and modification of a specific building block. The final polyketide chain is then cyclized to form the 14-membered macrolactam ring. Following the formation of the aglycone, a glycosyltransferase attaches the 3-amino-3,6-dideoxy-L-talopyranose sugar moiety to yield the final this compound molecule.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Fermentation and Inoculum Development

A multi-stage inoculum development process is recommended to ensure a healthy and productive fermentation.

Caption: Inoculum development and fermentation workflow.

-

Spore Suspension: A spore suspension of M. tyrrhenii is prepared from a mature agar slant culture by adding sterile water and gently scraping the surface.

-

Seed Cultures: Aseptic transfer of the spore suspension to the first stage seed medium. The culture is incubated for 2-3 days with agitation. A second stage seed culture is then inoculated from the first stage and incubated for a further 2-3 days.

-

Production Fermentation: The production fermenter containing the optimized production medium is inoculated with the second stage seed culture. The fermentation is carried out for 7-14 days under controlled conditions of temperature, pH, aeration, and agitation.

Extraction and Purification of this compound

A multi-step extraction and chromatographic purification process is necessary to isolate this compound from the fermentation broth.

-

Biomass Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate or butanol. The mycelial biomass can also be extracted separately with a polar solvent like acetone or methanol to recover any intracellular product.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This may include:

-

Silica Gel Chromatography: To perform an initial fractionation of the crude extract.

-

Sephadex LH-20 Chromatography: For size-exclusion chromatography to remove high and low molecular weight impurities.

-

High-Performance Liquid Chromatography (HPLC): A final polishing step using a reversed-phase column (e.g., C18) to obtain highly pure this compound.

-

Caption: Extraction and purification workflow for this compound.

Genetic Engineering and Strain Improvement

The production of this compound in M. tyrrhenii can potentially be enhanced through modern genetic engineering techniques. Given the challenges often associated with the genetic manipulation of non-model actinomycetes, a systematic approach is required.

Key Strategies:

-

Genome Sequencing: The first crucial step is to sequence the genome of M. tyrrhenii Q464-31 to identify the this compound biosynthetic gene cluster (BGC).

-

Targeted Gene Disruption/Overexpression:

-

Upregulation of Biosynthesis: Overexpression of key biosynthetic genes or positive regulatory genes within the BGC can lead to increased product titers.

-

Elimination of Competing Pathways: Knocking out genes involved in the biosynthesis of competing secondary metabolites can redirect metabolic flux towards this compound production.

-

-

CRISPR-Cas9 Technology: The development of CRISPR-Cas9 based genome editing tools for Microtetraspora would enable precise and efficient genetic modifications.

Caption: Logical workflow for genetic improvement of M. tyrrhenii.

Conclusion

Microtetraspora tyrrhenii remains a valuable source of the antiviral compound this compound. While further research is needed to fully elucidate the specific fermentation requirements and the genetic regulation of its biosynthesis, this guide provides a comprehensive framework for initiating and advancing research in this area. The application of modern molecular biology and bioprocess engineering principles holds significant promise for optimizing the production of this potent antiviral agent.

References

Fluvirucin A1: An Unexplored Potential in Influenza A Therapeutics

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Fluvirucin A1, a macrolactam antibiotic produced by actinomycetes, has demonstrated potent inhibitory activity against the influenza A virus. Initial studies have confirmed its antiviral properties in cell-based assays; however, a detailed understanding of its mechanism of action remains elusive in publicly accessible scientific literature. This technical guide synthesizes the available information on this compound, highlighting its chemical nature and foundational antiviral activity. It also underscores the significant knowledge gaps regarding its molecular target, the specific stage of the viral life cycle it inhibits, and its impact on host cell signaling pathways. The lack of detailed experimental protocols and quantitative data beyond initial screening assays presents a critical barrier to its further development as an anti-influenza therapeutic. This document serves to consolidate what is known and to catalyze further investigation into the therapeutic potential of this molecule.

Introduction to this compound

This compound is a member of the fluvirucin family of antibiotics, which are produced by several strains of actinomycetes[1]. Structurally, it is characterized as a 13-membered macrolactam, specifically (2R,3S,6R, 10S)-3-[(3-amino-3,6-dideoxy-alpha-L-talopyranosyl)-oxy]-2,6-dimethyl-10 -ethyl-13-tridecanelactam[2][3]. The fluvirucin family also includes other related compounds such as Fluvirucins A2, B1, B2, B3, B4, and B5, all of which exhibit activity against the influenza A virus[1][2].

Antiviral Activity Against Influenza A

The primary evidence for the anti-influenza activity of this compound comes from in vitro studies. Research has shown that this compound exhibits potent inhibitory activity against the influenza A/Victoria strain in Madin Darby canine kidney (MDCK) cells[1]. The antiviral effect was determined using a cytopathic effect (CPE) reduction assay, a common method for assessing the ability of a compound to protect cells from virus-induced damage[1].

Despite this initial promising activity, detailed quantitative data on the potency of this compound, such as its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), are not available in the reviewed literature.

Proposed, yet Unconfirmed, Mechanism of Action

The precise mechanism by which this compound exerts its anti-influenza A activity has not been elucidated in the available scientific literature. However, based on the mechanisms of other antiviral agents that target enveloped viruses like influenza, several hypotheses can be proposed for future investigation:

-

Inhibition of Viral Glycoprotein Processing: The influenza virus relies heavily on the proper glycosylation of its surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), for correct folding, transport, and function. Compounds that interfere with these glycosylation pathways can have potent antiviral effects. Given that this compound is an aminoglycoside-containing macrolactam, a potential mechanism could involve the inhibition of host or viral enzymes responsible for glycoprotein synthesis or modification.

-

Interference with Viral Entry or Egress: this compound could potentially interfere with the initial stages of viral infection, such as attachment to host cell receptors or fusion of the viral and endosomal membranes. Alternatively, it might inhibit the release of progeny virions from the infected cell, a process mediated by neuraminidase.

Experimental Protocols: Foundational Assays

While detailed, step-by-step protocols for the investigation of this compound are not published, the foundational method used to determine its antiviral activity is the Cytopathic Effect (CPE) Reduction Assay . A generalized protocol for such an assay is outlined below.

Generalized Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening antiviral compounds. It measures the ability of a compound to prevent the visible destructive effects of a virus on a cell culture monolayer.

Objective: To determine the concentration at which this compound protects MDCK cells from influenza A virus-induced cell death.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Influenza A virus stock (e.g., A/Victoria strain)

-

This compound (dissolved in a suitable solvent)

-

96-well cell culture plates

-

Trypsin (for viral activation, if required by the strain)

-

Cell viability stain (e.g., crystal violet, neutral red)

-

Microplate reader

Workflow:

Figure 1. Generalized workflow for a Cytopathic Effect (CPE) Reduction Assay.

Data Presentation

Due to the absence of specific quantitative data in the reviewed literature, a comparative data table cannot be constructed at this time. Should IC50 or EC50 values from future studies become available, they would be presented as follows:

| Compound | Virus Strain | Cell Line | IC50 (µM) | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | Influenza A/Victoria | MDCK | - | - | - | - |

| Control | Influenza A/Victoria | MDCK | - | - | - | - |

Signaling Pathways and Logical Relationships

The lack of mechanistic studies on this compound means there is no information on its effects on host or viral signaling pathways. Future research should investigate its impact on pathways crucial for influenza A replication, such as the PI3K/Akt pathway, the MAPK/ERK pathway, and the NF-κB signaling pathway, all of which are known to be modulated by influenza virus infection.

A conceptual diagram illustrating potential points of inhibition in the influenza A virus life cycle is provided below. The specific target of this compound within this cycle remains to be determined.

Figure 2. Potential inhibitory points of this compound in the influenza A virus life cycle.

Conclusion and Future Directions

This compound represents a molecule of interest for anti-influenza drug discovery, with initial studies confirming its potent inhibitory activity. However, the paucity of detailed mechanistic data is a significant impediment to its further development. To advance this compound as a potential therapeutic, future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific viral or host protein target of this compound.

-

Mechanism of Action Studies: Performing time-of-addition assays, viral entry and egress assays, and polymerase activity assays to pinpoint the stage of the viral life cycle that is inhibited.

-

Quantitative Antiviral Profiling: Determining the IC50 and EC50 values against a panel of contemporary and drug-resistant influenza A strains.

-

Structural Biology: Elucidating the structure of this compound in complex with its target to guide structure-activity relationship studies and the design of more potent analogs.

-

Host Pathway Analysis: Investigating the effect of this compound on key signaling pathways modulated during influenza infection.

Addressing these fundamental questions is essential to unlock the therapeutic potential of this compound and to determine its viability as a candidate for preclinical and clinical development.

References

- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. III. The stereochemistry and absolute configuration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biosynthesis of the Fluvirucin A1 Macrolactam Ring

Abstract

Fluvirucins are a family of 14-membered macrolactam antibiotics known for their antifungal and antiviral properties, including activity against the influenza A virus[1][2]. This compound, produced by Microtetraspora tyrrhenii, is distinguished by its unique glycosylation and the specific alkyl substitutions on its macrolactam core, known as fluvirucinin A1[3][4]. Understanding the biosynthesis of this complex polyketide is crucial for pathway engineering and the generation of novel, high-value derivatives. This guide provides a detailed examination of the proposed biosynthetic pathway for the fluvirucinin A1 ring, leveraging extensive research on the closely related fluvirucin B1 and B2 gene clusters. It includes a breakdown of the polyketide synthase (PKS) machinery, proposed enzymatic steps, detailed experimental protocols for pathway investigation, and comparative data tables.

The Fluvirucin Biosynthetic Machinery: A Type I Polyketide Synthase

The biosynthesis of the fluvirucin macrolactam core is accomplished by a modular Type I Polyketide Synthase (PKS) assembly line. These megasynthases sequentially condense simple acyl-CoA precursors to build the complex polyketide chain[5]. While the specific gene cluster for this compound has not been independently published, analysis of the cluster for the structurally similar Fluvirucin B1 from Actinomadura vulgaris provides a robust model[1].

The Fluvirucin B1 PKS gene cluster is organized into three main genes (fluA, fluB, fluC) that encode the multimodular synthase proteins. The assembly line consists of a loading Acyl Carrier Protein (ACP), five extension modules, and a C-terminal Thioesterase (TE) domain responsible for cyclization and release of the final product[5]. It is proposed that the this compound PKS follows the same modular organization, with variations in the substrate specificity of its Acyltransferase (AT) domains accounting for the structural differences in the final product.

Proposed Biosynthetic Pathway for Fluvirucinin A1

The biosynthesis of the 14-membered fluvirucinin A1 ring is a multi-step process initiated by a unique β-amino acid starter unit and extended through five rounds of polyketide elongation, followed by thioesterase-mediated cyclization.

Starter Unit: β-Alanine Incorporation

Like other members of its class, the fluvirucin macrolactam incorporates a β-amino acid as its starter unit, which provides the nitrogen atom for the lactam ring[6]. For the B-series fluvirucins, this unit is β-alanine, which is proposed to be generated from L-aspartate via a PLP-dependent decarboxylase (homologous to FluI in the B1 cluster)[5][7]. This β-alanine is loaded onto a dedicated N-terminal loading ACP to initiate biosynthesis.

Polyketide Chain Elongation

The loaded starter unit undergoes five successive rounds of elongation, with each step catalyzed by one of the five PKS modules. Each module contains a core set of domains: a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP). The AT domain of each module selects a specific extender unit (a malonyl-CoA derivative), which is then condensed with the growing polyketide chain by the KS domain. Optional reducing domains—Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER)—may also be present to modify the β-keto group formed after each condensation[6].

The specific substitutions on the fluvirucinin A1 ring (C2-methyl, C3-hydroxyl, C6-methyl, C10-ethyl) dictate the required extender units and reducing domains for each module. The proposed sequence is detailed in the pathway diagram below.

References

- 1. Sequence, cloning, and analysis of the fluvirucin B1 polyketide synthase from Actinomadura vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SBSPKS: structure based sequence analysis of polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Starter Unit Flexibility for Engineered Product Synthesis by the Non-Reducing Polyketide Synthase PksA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering strategies for rational polyketide synthase design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Sequence, Cloning, and Analysis of the Fluvirucin B1 Polyketide Syn-thase from Actinomadura vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Architecture of the polyketide synthase module: surprises from electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Biological Activity Spectrum of Fluvirucin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvirucin A1 is a member of the fluvirucin family, a group of macrolactam antibiotics produced by various actinomycete species.[1][2][3] Structurally, it is characterized by a 14-membered macrolactam ring glycosidically linked to an amino sugar.[4] This unique structure confers a range of biological activities, most notably its potent inhibitory effects against influenza A virus.[1][5] This technical guide provides a comprehensive overview of the known biological activities of this compound, including its antiviral, antifungal, and antibacterial spectra. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Antiviral Activity

This compound has demonstrated significant inhibitory activity against influenza A virus.[1][5] The primary method for quantifying this activity is the cytopathic effect (CPE) reduction assay in Madin-Darby canine kidney (MDCK) cells.[1]

Quantitative Antiviral Data

Currently, specific IC50 values for this compound from publicly available literature are limited. However, the qualitative data strongly supports its potent anti-influenza A virus activity.[1][5] Further studies are required to establish a comprehensive quantitative profile against various influenza strains.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This protocol outlines the general procedure for determining the antiviral activity of this compound against influenza A virus.

1. Cell Culture and Virus Propagation:

- Madin-Darby canine kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.[6]

- Influenza A virus stocks are propagated in MDCK cells and titrated to determine the 50% tissue culture infectious dose (TCID50).[6]

2. Assay Procedure:

- MDCK cells are seeded in 96-well plates to form a confluent monolayer.

- Serial dilutions of this compound are prepared in infection medium (DMEM with 0.5% bovine serum albumin and 1 µg/mL TPCK-trypsin).

- The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

- The diluted this compound and a predetermined amount of influenza A virus (e.g., 100 TCID50) are added to the wells.

- Control wells include cells with virus only (virus control), cells with medium only (cell control), and cells with different concentrations of this compound without the virus (toxicity control).

- The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours until the virus control wells show a significant cytopathic effect.

3. Data Analysis:

- The cytopathic effect is observed and scored microscopically.

- Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT assay.

- The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that reduces the cytopathic effect by 50% compared to the virus control.

Workflow for Antiviral Activity Assessment

Caption: Workflow for determining the antiviral activity of this compound.

Antibacterial and Antifungal Activity

This compound is also classified as an anti-bacterial agent.[5] While specific data is scarce, its activity can be determined using standard antimicrobial susceptibility testing methods.

Quantitative Antimicrobial Data

Table 1: Antifungal Activity of this compound (Template)

| Fungal Species | MIC (µg/mL) |

| Candida albicans | |

| Aspergillus fumigatus | |

| Cryptococcus neoformans | |

| ... (other relevant fungi) |

Table 2: Antibacterial Activity of this compound (Template)

| Bacterial Species | MIC (µg/mL) |

| Staphylococcus aureus | |

| Escherichia coli | |

| Pseudomonas aeruginosa | |

| ... (other relevant bacteria) |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[7][8]

1. Inoculum Preparation:

- Bacterial or fungal colonies are picked from a fresh agar plate and suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

- This suspension is then diluted in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the test wells.[7][8]

2. Assay Procedure:

- Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing the appropriate broth.

- The prepared inoculum is added to each well.

- Control wells include a growth control (inoculum without drug) and a sterility control (broth without inoculum).

- The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

3. Data Analysis:

- The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Workflow for MIC Determination

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity

Assessing the cytotoxicity of a potential therapeutic agent is crucial. The MTT assay is a common method to determine the 50% cytotoxic concentration (CC50).

Quantitative Cytotoxicity Data

Specific CC50 values for this compound in MDCK cells are not widely reported. This value is essential for calculating the selectivity index (SI = CC50/IC50), which is a measure of the compound's therapeutic window.

Table 3: Cytotoxicity of this compound (Template)

| Cell Line | CC50 (µg/mL) |

| MDCK | |

| ... (other relevant cell lines) |

Experimental Protocol: MTT Assay for Cytotoxicity

1. Cell Culture:

- Cells (e.g., MDCK) are seeded in 96-well plates and allowed to adhere and grow to a near-confluent monolayer.

2. Assay Procedure:

- Serial dilutions of this compound are prepared and added to the cells.

- Control wells contain cells with medium only.

- The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

- After incubation, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

- The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

- A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

3. Data Analysis:

- The absorbance is measured at a wavelength of 570 nm.

- The CC50 is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated control cells.

Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxicity (CC50) using the MTT assay.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound, including the specific cellular signaling pathways it may modulate, has not been extensively elucidated in the available literature. As a macrolactam antibiotic, its activity could potentially involve interference with various cellular processes in both the pathogen and the host.

Given the lack of direct evidence for this compound, a hypothetical signaling pathway diagram is presented below based on the general mechanisms of some macrolide and lactam antibiotics, which can affect pathways like NF-κB and MAPK that are also known to be modulated during viral infections.[9][10] It is crucial to note that this is a generalized representation and requires experimental validation for this compound.

Hypothetical Signaling Pathway Modulation

Caption: Hypothetical modulation of host cell signaling pathways by this compound.

Conclusion

This compound exhibits promising antiviral activity against influenza A virus. However, a significant gap exists in the quantitative understanding of its full biological activity spectrum, including its efficacy against a wider range of viruses, bacteria, and fungi, as well as its precise mechanism of action. The experimental protocols and data templates provided in this guide are intended to serve as a foundation for researchers to systematically investigate and expand the knowledge base surrounding this intriguing natural product. Further research into its effects on cellular signaling pathways will be critical in elucidating its therapeutic potential and for the rational design of future drug development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influenza A Virus Isolation, Culture and Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | β-lactam antibiotics induce metabolic perturbations linked to ROS generation leads to bacterial impairment [frontiersin.org]

- 10. Frontiers | Pleiotropic effects of antibiotics on T cell metabolism and T cell-mediated immunity [frontiersin.org]

A Technical Guide to the Antifungal Potential of Fluvirucin A1 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract: Fluvirucin A1, a complex macrolactam antibiotic, is recognized for its antiviral properties. However, its structural complexity suggests potential for other biological activities, including antifungal action. This technical guide explores the prospective antifungal properties of this compound and its synthetic analogs. Due to the limited availability of public data on its specific antifungal mechanism, this document presents a framework for its investigation, centered on the highly plausible mechanism of fungal cell wall disruption via chitin synthesis inhibition. We provide a comprehensive overview of the structure-activity relationship (SAR) principles, detailed experimental protocols for assessing antifungal efficacy and cytotoxicity, and a review of the cellular signaling pathways implicated in the fungal response to cell wall stress. This guide serves as a foundational resource for researchers aiming to investigate and develop this compound-based antifungal therapeutics.

Introduction to this compound

This compound is a 13-membered macrolactam glycoside produced by actinomycetes, such as Microtetraspora tyrrhenii.[1] Its established chemical structure is (2R,3S,6R, 10S)-3-[(3-amino-3,6-dideoxy-alpha-L-talopyranosyl)-oxy]-2,6-dimethyl-10-ethyl-13-tridecanelactam.[2] While initially identified for its activity against the influenza A virus, its complex structure warrants investigation into other therapeutic areas. The fungal cell wall, a structure absent in human cells, presents a prime target for selective antifungal agents.[3][4] Components like chitin are essential for fungal viability, and their inhibition is a proven strategy for antifungal drug development.[5][6] This guide will proceed by hypothesizing that this compound and its analogs may act as chitin synthesis inhibitors, a mechanism shared by other natural product antifungals like polyoxins and nikkomycins.[7]

Hypothesized Mechanism of Action: Inhibition of Chitin Synthesis

Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall, providing rigidity and osmotic stability.[6][8] The biosynthesis of chitin is catalyzed by a family of enzymes known as chitin synthases (Chs).[9][10] These enzymes are prime targets for antifungal drugs because their inhibition leads to a weakened cell wall, osmotic lysis, and ultimately, fungal cell death.[7] We propose that this compound may interfere with this pathway, potentially by acting as a competitive or non-competitive inhibitor of a chitin synthase enzyme.

Structure-Activity Relationship (SAR) Framework

The development of potent and selective antifungal agents from a lead compound like this compound requires a systematic SAR study. By synthesizing analogs with modifications at various positions (e.g., the macrolactam ring, the ethyl group, or the sugar moiety) and evaluating their biological activity, researchers can identify the key structural features required for antifungal efficacy and reduced cytotoxicity.

Data Presentation: Hypothetical Antifungal and Cytotoxicity Data

Quantitative data from SAR studies must be presented clearly to allow for direct comparison between analogs. The tables below illustrate how Minimum Inhibitory Concentration (MIC) values against various fungal pathogens and cytotoxicity data (IC₅₀) against a human cell line would be structured. The Selectivity Index (SI = IC₅₀ / MIC) is a critical parameter for identifying compounds with a favorable therapeutic window.

Table 1: Illustrative Antifungal Activity of this compound Analogs (MIC in µg/mL) This table presents hypothetical data for illustrative purposes.

| Compound ID | Modification | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans |

| This compound | Parent Compound | 16 | 32 | 8 |

| Analog F-101 | C-10 demethyl | >64 | >64 | >64 |

| Analog F-102 | N-acyl substitution | 4 | 8 | 2 |

| Analog F-103 | Sugar O-methylation | 8 | 16 | 4 |

| Control Drug | Fluconazole | 2 | >64 | 4 |

Table 2: Illustrative Cytotoxicity and Selectivity Index of Analogs This table presents hypothetical data for illustrative purposes against C. albicans.

| Compound ID | Cytotoxicity IC₅₀ (µg/mL) vs. HEK293 cells | MIC (µg/mL) vs. C. albicans | Selectivity Index (SI) |

| This compound | 50 | 16 | 3.1 |

| Analog F-101 | >100 | >64 | N/A |

| Analog F-102 | 80 | 4 | 20.0 |

| Analog F-103 | 60 | 8 | 7.5 |

Experimental Protocols

Accurate and reproducible data depend on standardized experimental protocols. The following sections detail the methodologies for determining antifungal activity and cytotoxicity.

Protocol 4.1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for yeasts and filamentous fungi, respectively, to determine the Minimum Inhibitory Concentration (MIC).[11][12][13]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

-

96-well, sterile, flat-bottom microtiter plates.

-

Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).

-

Fungal isolates (e.g., C. albicans ATCC 90028).

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer.

-

Spectrophotometer.

-

Sterile saline or water.

-

Incubator (35°C).

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

-

Harvest colonies and suspend them in sterile saline.

-

Adjust the suspension to a 0.5 McFarland turbidity standard (approx. 1-5 x 10⁶ CFU/mL).

-

Prepare a working suspension by diluting the stock 1:1000 in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Plate Preparation:

-

Prepare serial two-fold dilutions of the test compounds in RPMI medium directly in the 96-well plate. A typical concentration range is 0.03 to 64 µg/mL.

-

Include a positive control well (no drug, only inoculum) and a negative control well (no drug, no inoculum).

-

-

Inoculation and Incubation:

-

Add 100 µL of the working fungal suspension to each well (except the negative control). The final volume in each well will be 200 µL.

-

Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing fungi like C. neoformans).[12]

-

-

Endpoint Determination:

-

The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction for azoles and ≥100% for others) compared to the positive control.[14][15] This can be assessed visually or by using a microplate reader at a specific wavelength.

-

Protocol 4.2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that reduces the viability of a mammalian cell line by 50% (IC₅₀).

Materials:

-

Human cell line (e.g., HEK293, HepG2).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well sterile cell culture plates.

-

Test compounds.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add 150 µL of a solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Fungal Signaling and Stress Response Pathways

Inhibition of cell wall synthesis induces significant stress, which activates compensatory signaling pathways in the fungus. The two primary pathways are the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway.[16][17] Understanding these responses is crucial, as their activation can lead to drug tolerance. For example, blocking β-1,3-glucan synthesis often leads to a compensatory upregulation of chitin synthesis, a phenomenon mediated by the CWI pathway.[17][18]

The CWI pathway is a MAP kinase cascade that senses cell wall damage and initiates a transcriptional response to reinforce the cell wall.[17] If this compound inhibits chitin synthesis, this would be perceived as cell wall damage, leading to the activation of this protective cascade.

Conclusion and Future Directions

This compound represents an intriguing scaffold for the development of novel antifungal agents. This guide outlines a strategic approach to exploring its potential, based on the well-established principle of targeting fungal chitin synthesis. The proposed framework for SAR studies, coupled with standardized protocols for efficacy and cytotoxicity testing, provides a clear path for lead optimization. A thorough understanding of the fungal stress response pathways will be critical for overcoming potential tolerance mechanisms. Future research should focus on obtaining empirical data for this compound and its newly synthesized analogs to validate the hypothesized mechanism of action and to establish a robust dataset from which to advance a clinical candidate. The in vivo efficacy of promising analogs will need to be confirmed in relevant animal models of fungal infection.[19][20][21]

References

- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. III. The stereochemistry and absolute configuration of this compound [pubmed.ncbi.nlm.nih.gov]

- 3. Fungal Cell Wall: Emerging Antifungals and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reviberoammicol.com [reviberoammicol.com]

- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Fluvirucin A1 as an Exo-α-Sialidase Inhibitor: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvirucin A1, a macrolactam antibiotic isolated from actinomycetes, has demonstrated potent antiviral activity, particularly against influenza A virus. Its primary mechanism of action is the inhibition of exo-α-sialidase (neuraminidase), a critical enzyme in the influenza virus life cycle. This technical guide provides an in-depth overview of this compound as a sialidase inhibitor, consolidating available data on its biological activity, proposed mechanism of action, and relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers in virology, medicinal chemistry, and drug development who are exploring novel anti-influenza therapeutics.

Introduction to Exo-α-Sialidases and Their Role in Influenza Virus Pathogenesis

Exo-α-sialidases, commonly known as neuraminidases, are glycoside hydrolase enzymes that cleave terminal sialic acid residues from glycoproteins, glycolipids, and oligosaccharides.[1] In the context of influenza virus infection, viral neuraminidase (NA) is a key surface glycoprotein that plays a crucial role in the release of progeny virions from infected host cells.[2][3] By cleaving sialic acid receptors to which newly formed viral particles are attached, NA prevents viral aggregation at the cell surface and facilitates the spread of the virus to new host cells.[2][3] Inhibition of viral neuraminidase is a clinically validated strategy for the treatment and prophylaxis of influenza.[4][5]

This compound: A Natural Product Inhibitor of Exo-α-Sialidase

This compound is a 14-membered macrolactam glycoside with the chemical formula C₂₃H₄₄N₂O₅.[6] It is produced by fermentation of actinomycete species.[7] Structurally, it consists of a unique 2,6-dialkyl-10-ethyl-3-hydroxy-13-tridecanelactam nucleus substituted with a 3-amino-3,6-dideoxy-L-talose moiety.[8]

Mechanism of Action

The antiviral activity of this compound is attributed to its ability to act as an exo-α-sialidase inhibitor. By binding to the active site of the viral neuraminidase, this compound is presumed to prevent the cleavage of sialic acid residues, thereby trapping newly synthesized virions on the surface of the infected cell and limiting the spread of infection. While the precise binding mode and kinetics of this compound with influenza neuraminidase have not been extensively detailed in publicly available literature, its mechanism is likely analogous to other sialic acid mimic inhibitors.

Quantitative Data on Inhibitory Activity

Table 1: Summary of this compound Inhibitory Activity (Qualitative)

| Target Enzyme/Virus | Assay Type | Cell Line | Observed Effect | Citation |

| Influenza A Virus (Victoria Strain) | Cytopathic Effect (CPE) Reduction Assay | Madin-Darby Canine Kidney (MDCK) | Potent Inhibitory Activity | [7] |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the characterization of this compound as an exo-α-sialidase inhibitor.

Neuraminidase Inhibition Assay (Fluorometric)

This assay is a standard method for quantifying the inhibitory activity of compounds against influenza neuraminidase.[9][10][11]

Objective: To determine the IC₅₀ value of this compound against influenza neuraminidase.

Materials:

-

Purified influenza neuraminidase

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Stop solution (e.g., glycine-NaOH buffer, pH 10.4)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound solutions to respective wells. Include wells for positive control (no inhibitor) and negative control (no enzyme).

-

Add a standardized amount of purified influenza neuraminidase to each well (except the negative control).

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram 1: Workflow for Neuraminidase Inhibition Assay

A schematic of the fluorometric neuraminidase inhibition assay workflow.

Cytopathic Effect (CPE) Reduction Assay

This cell-based assay evaluates the ability of a compound to protect cells from virus-induced death.[7][12][13]

Objective: To determine the antiviral efficacy of this compound in a cell culture model of influenza virus infection.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock (e.g., Victoria strain)

-

This compound

-

Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics

-

Trypsin-TPCK (for viral propagation)

-

96-well cell culture plates

-

MTT or other viability dye

-

Microplate reader

Procedure:

-

Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Remove the growth medium from the cells and wash with PBS.

-

Add the diluted this compound to the wells. Include wells for virus control (no compound), cell control (no virus, no compound), and compound toxicity control (compound, no virus).

-

Infect the cells with a predetermined titer of influenza A virus (except for cell and toxicity controls).

-

Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

Assess cell viability using a suitable method (e.g., MTT assay).

-

Calculate the percentage of CPE reduction for each concentration of this compound.

-

Determine the 50% effective concentration (EC₅₀) from the dose-response curve.

Diagram 2: Workflow for Cytopathic Effect (CPE) Reduction Assay

A schematic of the cytopathic effect (CPE) reduction assay workflow.

Signaling Pathways in Influenza Virus Infection and Potential Interplay with Sialidase Inhibition

Influenza virus infection triggers a complex array of host cellular signaling pathways.[1][14][15] Some of these pathways are activated by the host as part of the innate immune response to control viral replication, while others are manipulated by the virus to facilitate its own propagation. Key pathways implicated in influenza virus infection include:

-

MAPK Pathways (ERK, JNK, p38): These pathways are involved in regulating inflammation, apoptosis, and viral replication.[14][15]

-

PI3K/Akt Pathway: This pathway is often activated by the virus to promote cell survival and enhance viral protein synthesis.[14][15]

-

NF-κB Pathway: A central regulator of the inflammatory response to viral infection.[15]

-

JAK-STAT Pathway: Critical for interferon-mediated antiviral responses.

While there is no direct evidence in the reviewed literature detailing the specific effects of this compound on these signaling pathways, its action as a sialidase inhibitor could indirectly influence cellular signaling. By preventing the release of new virions, this compound would limit subsequent rounds of infection and the associated activation of viral-induced signaling cascades in neighboring cells.

Diagram 3: Potential Impact of this compound on Virus-Induced Signaling

References

- 1. In vitro anti-influenza assessment of anionic compounds ascorbate, acetate and citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2016-17 season: Comparison with the 2010-11 to 2015-16 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unveiling the role of host kinases at different steps of influenza A virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 6. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-influenza virus activity of tricyclic compounds with a unique amine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Differentiation of Cytopathic Effects (CPE) induced by influenza virus infection using deep Convolutional Neural Networks (CNN) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates of the influenza viruses circulating in the 2010-2011 to 2014-2015 Japanese influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A cell-based luminescence assay is effective for high-throughput screening of potential influenza antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Fluvirucin A1 Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvirucins are a family of macrolactam glycosides produced by actinomycetes that have garnered significant interest due to their diverse biological activities, including antiviral and antifungal properties. Fluvirucin A1, a prominent member of this family, is characterized by a 14-membered macrolactam ring, an amino sugar moiety (3-amino-3,6-dideoxy-α-L-talopyranose), and specific alkyl substituents.[1] Its inhibitory activity against the influenza A virus neuraminidase makes it an attractive scaffold for the development of novel antiviral agents.[2] Furthermore, fluvirucins have demonstrated activity against various fungal pathogens, including Candida species. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, detailing available biological activity data, synthetic strategies, and relevant experimental protocols.

Core Structure of this compound

This compound possesses a complex stereochemistry that is crucial for its biological activity. The core structure consists of a 14-membered lactam ring with ethyl and methyl substituents at positions C10, C2, and C6, respectively. A 3-amino-3,6-dideoxy-α-L-talopyranosyl moiety is attached at the C3 position of the macrolactam.[1]

Structure-Activity Relationship (SAR) Analysis

Antiviral Activity

The primary antiviral target of this compound is the influenza virus neuraminidase, an enzyme essential for the release of progeny virions from infected host cells.[3] The SAR of this compound derivatives concerning their neuraminidase inhibitory activity highlights the importance of the amino sugar.

Key Findings:

-

Amino Sugar Moiety: The 3-amino group on the talopyranose sugar is considered crucial for activity. Modifications to this group can significantly impact the inhibitory potential.

-

Macrolactam Core: The conformation of the 14-membered ring, dictated by its stereocenters and alkyl substituents, is vital for proper binding to the neuraminidase active site.

Antifungal Activity

Fluvirucins have also been reported to exhibit antifungal activity against various Candida species. The mechanism of antifungal action is not as well-defined as its antiviral counterpart but is also believed to be dependent on specific structural features.

Key Findings:

-

Free Amino Group: Studies on related fluvirucins, such as the B series, have indicated that a free amino group on the sugar moiety is essential for antimicrobial activity. N-acetylation of this group in some fluvirucin B derivatives led to a loss of direct antifungal and antibacterial activity.[2] However, some N-acetylated derivatives have shown synergistic antifungal activity when combined with fluconazole against resistant Candida albicans strains.[2]

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound and some of its derivatives. It is important to note the limited scope of publicly available, directly comparable SAR data for a systematic series of this compound analogs.

Table 1: Antiviral Activity of Selected Fluvirucin Analogs

| Compound/Derivative | Virus Strain | Assay | Endpoint | Result | Reference |

| This compound | Influenza A/Victoria/3/75 | Cytopathic Effect Reduction | IC50 | Potent (Specific value not provided) |

Note: Detailed IC50 values for a series of this compound derivatives are not consistently reported in the reviewed literature.

Table 2: Antifungal Activity of Selected Fluvirucin Analogs

| Compound/Derivative | Fungal Strain | Assay | Endpoint | Result (µg/mL) | Reference |

| Fluvirucins B6, B9, B10 (N-acetylated) | Candida albicans SC5314 | Broth Microdilution | MIC | >64 | [2] |

| Fluvirucins B6, B9, B10 + Fluconazole (8 µg/mL) | Fluconazole-resistant C. albicans | Synergistic Testing | FIC Index | Synergistic effect observed | [2] |

Note: MIC values for this compound against a range of fungal strains are not detailed in the available literature. The data for the B series derivatives suggests the importance of the free amino group for intrinsic antifungal activity.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis of a wide array of this compound derivatives are not publicly available. However, the literature describes general synthetic strategies that can be adapted for the generation of novel analogs. Similarly, standardized protocols for assessing antiviral and antifungal activity are well-established.

Synthesis of the Fluvirucin Core and Analogs

The synthesis of the fluvirucin macrolactam core is a significant chemical challenge due to its size and multiple stereocenters. Key strategies reported in the literature include:

-

Ring-Closing Metathesis (RCM): Formation of a key carbon-carbon double bond within a linear precursor to close the 14-membered ring.

-

Macrolactamization: Formation of the amide bond to cyclize the linear precursor.

-

Aza-Claisen Rearrangement: A ring expansion strategy to construct the 14-membered lactam from a smaller ring system.

Glycosylation of the macrolactam aglycone with a suitably protected amino sugar derivative is the final key step in the total synthesis of fluvirucins.

Neuraminidase Inhibition Assay

A common method to assess the antiviral activity of this compound derivatives is the fluorescence-based neuraminidase inhibition assay.[4][5]

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The enzyme cleaves a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to release a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Brief Protocol:

-

Virus Preparation: Influenza virus stocks are titered to determine the optimal concentration for the assay.

-

Compound Dilution: A serial dilution of the test compounds (this compound derivatives) is prepared.

-

Assay Reaction: The diluted virus, test compounds, and the MUNANA substrate are incubated together in a 96-well plate.

-

Fluorescence Reading: After a set incubation period, the reaction is stopped, and the fluorescence is measured using a plate reader.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that reduces neuraminidase activity by 50%, is calculated.

Antifungal Susceptibility Testing

The antifungal activity of this compound derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution methods as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Brief Protocol:

-

Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared.

-

Compound Dilution: Two-fold serial dilutions of the this compound derivatives are made in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound derivatives.

Caption: Role of Neuraminidase in Influenza Virus Release and its Inhibition by this compound.

Caption: General Workflow for SAR Studies of this compound Derivatives.

Caption: Workflow for Antifungal Susceptibility Testing (Broth Microdilution).

Conclusion

This compound remains a promising natural product scaffold for the development of novel antiviral and antifungal agents. The available data, although not exhaustive in terms of systematic SAR, clearly indicates that the amino sugar moiety and the macrolactam core are critical determinants of biological activity. The free amino group on the sugar appears essential for potent antifungal effects, while the overall three-dimensional structure is key for neuraminidase inhibition. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to establish a more quantitative and predictive structure-activity relationship. Such studies will be invaluable for the rational design of next-generation fluvirucin-based therapeutics with improved potency and pharmacological properties.

References

- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 2. Fluvirucins B7–B10, new antifungal macrolactams from a marine-derived Nonomuraea sp. MYH522 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The neuraminidase of influenza virus | Virology Blog [virology.ws]

- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Production of Fluvirucin A1: A Technical Guide to its Natural Source and Fermentation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvirucin A1 is a macrolactam glycoside antibiotic belonging to a family of structurally related natural products.[1] It is distinguished by a 14-membered macrocyclic lactam core, substituted with an ethyl group and two methyl groups, and glycosidically linked to the amino sugar 3-amino-3,6-dideoxy-α-L-talopyranose.[2][3] First isolated from the fermentation broths of actinomycetes, this compound has garnered significant interest due to its potent inhibitory activity against the influenza A virus.[2][4][5] This technical guide provides an in-depth overview of the natural source of this compound, its biosynthetic pathway, and a representative protocol for its production through fermentation, extraction, and purification.

Natural Source of this compound

The primary producer of this compound is the actinomycete strain Q464-31, which has been classified as Microtetraspora tyrrhenii sp. nov.[6] This strain belongs to the maduromycetes, characterized by the presence of meso-2,6-diaminopimelic acid in the cell wall and madurose in whole-cell hydrolysates.[6] Other members of the fluvirucin family are produced by various species of Actinomadura and Nonomuraea, highlighting the metabolic diversity within this group of filamentous bacteria.

Biosynthesis of this compound

The biosynthesis of the fluvirucin macrolactam core is orchestrated by a Type I polyketide synthase (PKS) system. While the specific gene cluster for this compound has not been fully detailed in the provided literature, the biosynthesis of the closely related Fluvirucin B2 provides a well-characterized model. The process begins with a β-alanine starter unit, which is derived from the decarboxylation of L-aspartate. This starter unit is then elongated by the PKS modules, which incorporate methylmalonyl-CoA and ethylmalonyl-CoA extender units to construct the polyketide chain. The PKS genes contain a full complement of domains, including β-ketosynthase (KS), acyltransferase (AT), dehydratase (DH), β-ketoreductase (KR), and enoylreductase (ER) domains, which facilitate the reduction of the growing polyketide backbone. Following the assembly of the linear polyketide, a terminal thioesterase (TE) domain catalyzes the macrolactamization to form the 14-membered ring. Finally, a glycosyltransferase appends the 3-amino-3,6-dideoxy-L-talose sugar moiety to the macrolactam core to yield the final this compound molecule.

Caption: Proposed biosynthetic pathway of this compound.

Fermentation of this compound

The following sections detail a representative protocol for the fermentation of Microtetraspora tyrrhenii for the production of this compound. This protocol is based on methodologies reported for other macrolactam-producing actinomycetes, such as Actinomadura species.

Experimental Protocol: Fermentation

-

Inoculum Preparation (Seed Culture):

-

Aseptically transfer a loopful of a mature culture of Microtetraspora tyrrhenii from an agar slant to a 250 mL flask containing 50 mL of seed medium.

-

Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200 RPM.

-

-

Production Fermentation:

-

Inoculate a 2 L production flask containing 1 L of production medium with 5% (v/v) of the seed culture.

-

Carry out the fermentation at 30°C for 7-10 days with constant agitation at 200 RPM.

-

Monitor the fermentation broth periodically for pH, cell growth, and antibiotic production (using a suitable bioassay or HPLC analysis).

-

Data Presentation: Fermentation Media and Parameters

| Parameter | Seed Medium | Production Medium |

| Component | Concentration (g/L) | Concentration (g/L) |

| Soluble Starch | 10.0 | 20.0 |

| Glucose/Dextrose | - | 1.0 |

| Yeast Extract | 2.0 | 2.0 |

| Casamino Acids | - | 8.0 |

| Proteose Peptone No. 3 | - | 2.0 |

| CaCO₃ | - | 3.0 |

| pH | 7.0-7.2 (pre-sterilization) | 7.0-7.2 (pre-sterilization) |

| Temperature | 28-30°C | 30°C |

| Agitation | 200 RPM | 200 RPM |

| Duration | 2-3 days | 7-10 days |

Note: The media compositions are representative and may require further optimization for maximal this compound yield.

Extraction and Purification

This compound is typically isolated from the fermentation broth. The following workflow outlines a general procedure for its extraction and purification.

Experimental Protocol: Extraction and Purification

-

Harvesting:

-

At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes).

-

-

Extraction:

-

Adjust the pH of the cleared supernatant to neutral or slightly basic.

-

Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or chloroform. Repeat the extraction 2-3 times.

-

Alternatively, pass the cleared supernatant through a column packed with a polystyrene resin (e.g., Diaion HP-20). Wash the resin with water and then elute the fluvirucins with methanol or acetone.

-

-

Purification:

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Pool the fractions containing this compound (as determined by TLC or HPLC) and concentrate them.

-

For final purification, perform preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain highly pure this compound.

-

Caption: General workflow for the extraction and purification of this compound.

Conclusion

This compound represents a promising antiviral agent sourced from the actinomycete Microtetraspora tyrrhenii. Understanding its biosynthesis and optimizing its production through fermentation are critical steps for further research and development. The protocols and data presented in this guide provide a solid foundation for researchers to culture the producing organism and isolate this valuable secondary metabolite. Further optimization of fermentation conditions and media composition, along with strain improvement programs, could significantly enhance the yield of this compound, facilitating its progression towards potential therapeutic applications.

References

- 1. Macrolactams: a novel class of antifungal antibiotics produced by Actinomadura spp. SCC 1776 and SCC 1777 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actinomadura graeca sp. nov.: A novel producer of the macrocyclic antibiotic zelkovamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. III. The stereochemistry and absolute configuration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluvirucin A1: A Technical Overview of its Properties and Antiviral Evaluation

For Researchers, Scientists, and Drug Development Professionals